2-(Piperazin-1-yl)propan-1-ol dihydrochloride
Description
2-(Piperazin-1-yl)propan-1-ol dihydrochloride is a chemical compound with the molecular formula C7H16N2O.2HCl. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Properties
IUPAC Name |
2-piperazin-1-ylpropan-1-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-7(6-10)9-4-2-8-3-5-9;;/h7-8,10H,2-6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZADEUVHMMIGGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1CCNCC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222297-35-0 | |
| Record name | 2-(piperazin-1-yl)propan-1-ol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)propan-1-ol dihydrochloride typically involves the reaction of piperazine with propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Piperazine with Propylene Oxide: Piperazine is reacted with propylene oxide in the presence of a suitable solvent, such as ethanol or methanol. The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of 2-(Piperazin-1-yl)propan-1-ol.
Formation of Dihydrochloride Salt: The resulting 2-(Piperazin-1-yl)propan-1-ol is then treated with hydrochloric acid to form the dihydrochloride salt. This step is crucial for enhancing the compound’s stability and solubility.
Industrial Production Methods
In industrial settings, the production of 2-(Piperazin-1-yl)propan-1-ol dihydrochloride may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Ensuring the purity and availability of piperazine and propylene oxide.
Reaction Control: Maintaining optimal reaction conditions, such as temperature, pressure, and solvent concentration, to maximize yield.
Purification: Using techniques like crystallization, filtration, and drying to obtain the pure dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-yl)propan-1-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted piperazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
2-(Piperazin-1-yl)propan-1-ol dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical drugs.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-yl)propan-1-ol dihydrochloride is primarily related to its interaction with biological targets, such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to inhibition or activation of their functions. The piperazine ring plays a crucial role in this interaction, as it can mimic the structure of natural ligands and facilitate binding.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethyl)piperazine: A similar compound with a hydroxyl group attached to the piperazine ring, used in the synthesis of various pharmaceuticals.
1-(2-Pyrimidyl)piperazine: Another piperazine derivative with a pyrimidine ring, known for its use in medicinal chemistry.
Uniqueness
2-(Piperazin-1-yl)propan-1-ol dihydrochloride is unique due to its specific structural features, such as the presence of both a piperazine ring and a hydroxyl group. This combination allows for versatile chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.
Biological Activity
2-(Piperazin-1-yl)propan-1-ol dihydrochloride is a piperazine derivative known for its potential biological activity, particularly in the modulation of neurotransmitter systems. This compound is characterized by its piperazine moiety, which is often associated with psychoactive properties and interactions with serotonin receptors. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological implications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-(Piperazin-1-yl)propan-1-ol dihydrochloride features a hydroxyl group attached to a propanol chain that is substituted with a piperazine ring. The dihydrochloride form enhances solubility in water, making it suitable for various pharmacological applications.
The primary biological activity of 2-(Piperazin-1-yl)propan-1-ol dihydrochloride is linked to its interaction with serotoninergic systems, particularly the 5-HT1A receptor. Compounds with similar structures have demonstrated significant affinity for these receptors, which are crucial in mood regulation and anxiety disorders. The binding affinity of related piperazine derivatives suggests that this compound may also exhibit psychoactive effects.
Biological Activity Overview
Research indicates that compounds containing the piperazine moiety can influence various biological pathways:
- Serotonin Receptor Modulation : Studies have shown that piperazine derivatives can bind to serotonin receptors, affecting neurotransmission and potentially alleviating symptoms associated with mood disorders.
- Antimicrobial Activity : Some derivatives exhibit antibacterial properties by targeting microbial cell membranes. This suggests that 2-(Piperazin-1-yl)propan-1-ol dihydrochloride may also have potential as an antimicrobial agent.
- Antifungal Properties : Similar compounds have been synthesized and evaluated for antifungal activity, indicating a broader spectrum of biological effects.
Case Studies
Several studies have investigated the biological activity of piperazine derivatives:
-
Serotonin Receptor Affinity :
- A study assessed various piperazine analogs for their affinity towards the 5-HT1A receptor using radioligand binding assays. One promising analogue displayed a micromolar affinity (Ki = 2.30 μM) towards these sites, highlighting the potential of related compounds in psychiatric therapeutics.
-
Antimicrobial Efficacy :
- Research on carbazole derivatives containing a piperazinyl moiety showed effectiveness against refractory microbial diseases, suggesting that modifications to the piperazine structure can enhance antimicrobial properties.
- Synthesis and Evaluation :
Comparative Analysis
The following table summarizes key features and biological activities of selected piperazine derivatives related to 2-(Piperazin-1-yl)propan-1-ol dihydrochloride:
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| 2-(Piperazin-1-yl)propan-1-ol dihydrochloride | 222297-35-0 | Hydroxyl group; psychoactive potential | Serotonin receptor modulation |
| 3-(Piperazin-1-yl)propan-2-one | 5317-32-8 | Different positioning of hydroxyl group | Antimicrobial activity |
| 1-(Piperazin-1-yl)propan-2-ol | 1074-54-0 | Psychoactive properties; used in antidepressants | Serotonin receptor affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
